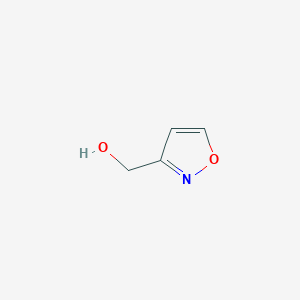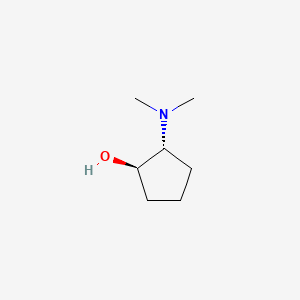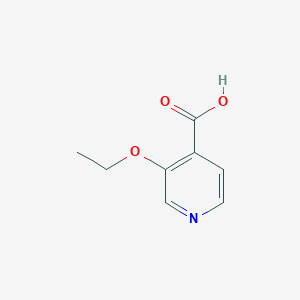
3-Isoxazolemethanol
Vue d'ensemble
Description
3-Isoxazolemethanol is a chemical compound with the molecular formula C4H5NO2 . It is a solid substance and is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3-Isoxazolemethanol can be represented by the SMILES string OCC1=NOC=C1 . The InChI key for this compound is GBCAGXLDCTZCCT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Isoxazolemethanol is a solid substance . Its molecular weight is 99.09 .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Isoxazole derivatives serve as critical intermediates in organic synthesis, enabling the construction of complex molecules. For example, a study by Nardini et al. (2012) demonstrated the synthesis of 3(2H)-furanones based on side-chain modifications of isoxazole derivatives, highlighting their utility in producing functionally diverse molecules (Nardini, Rodrigues, Constantino, & da Silva, 2012). Additionally, Singh and Roth (2011) explored a [3+2] cycloaddition approach to 3-hydroxy-3-alkyl oxindoles, using isoxazolines as intermediates, showcasing the methodology's relevance in natural product synthesis (Singh & Roth, 2011).
Biological Activities
Isoxazole compounds exhibit significant biological activities, which have been explored for therapeutic applications. Shen et al. (2019) reported on SS-208, a novel HDAC6-selective inhibitor with an isoxazole-3-hydroxamate moiety, demonstrating significant anti-tumor activity in syngeneic melanoma mouse models (Shen et al., 2019). This study underscores the potential of isoxazole derivatives in the development of cancer therapeutics.
Material Science and Liquid Crystals
In the realm of material science, isoxazoles have been utilized in the synthesis of liquid crystalline materials. Haino et al. (2004) described the solid-phase synthesis of a combinatorial library of isoxazoles, identifying derivatives with nematic and/or smectic A phases, indicating their utility in designing new materials with specific optical properties (Haino, Tanaka, Ideta, Kubo, Mori, & Fukazawa, 2004).
Antimicrobial Activities
Isoxazole derivatives have also been evaluated for their antimicrobial properties. Gaonkar, Rai, and Prabhuswamy (2007) synthesized a novel series of isoxazoline compounds and screened them for antimicrobial activity, discovering compounds with significant antibacterial and antifungal effects (Gaonkar, Rai, & Prabhuswamy, 2007).
Safety And Hazards
3-Isoxazolemethanol is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure. It can cause skin irritation (Category 2) and serious eye irritation (Category 2). It may also cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Orientations Futures
The future directions in the field of isoxazole synthesis, including 3-Isoxazolemethanol, involve the development of new eco-friendly synthetic strategies . There is a particular interest in developing alternate metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions .
Propriétés
IUPAC Name |
1,2-oxazol-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c6-3-4-1-2-7-5-4/h1-2,6H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCAGXLDCTZCCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512619 | |
| Record name | (1,2-Oxazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isoxazolemethanol | |
CAS RN |
89102-73-8 | |
| Record name | (1,2-Oxazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-oxazol-3-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,3,3-Trimethyl-3H-benzo[g]indole](/img/structure/B1315328.png)
![Pyrazolo[1,5-A]pyridine-3-carbohydrazide](/img/structure/B1315329.png)
![Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1315330.png)
![Ethyl 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1315333.png)




![2-Chloro-5-iodo-1H-benzo[d]imidazole](/img/structure/B1315344.png)
